3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-8-7-17-12(14-8)10-6-9-4-2-3-5-11(9)16-13(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYKUZYWYGPYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Hantzsch thiazole synthesis remains the most widely employed route for constructing the 4-methylthiazole moiety. This method involves the condensation of an α-haloketone with a thioamide or thiourea derivative. For 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one, the critical intermediate is 3-(2-bromoacetyl)-2H-chromen-2-one (α-bromoacetylcoumarin), which reacts with thioacetamide to form the thiazole ring.
Key Steps:
- Formation of α-Bromoacetylcoumarin:
Coumarin is functionalized at the 3-position via Friedel-Crafts acylation using bromoacetyl bromide in the presence of Lewis acids like AlCl₃.
- Cyclocondensation with Thioacetamide:
The α-bromoacetylcoumarin reacts with thioacetamide in methanol under reflux (4–6 hours), inducing cyclization to form the thiazole ring. The methyl group at the 4-position of the thiazole originates from the thioacetamide’s acetyl group.
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 79 |
| Temperature | Reflux (65–70°C) | 79 |
| Reaction Time | 4 hours | 79 |
| Molar Ratio (1:1) | α-Bromoacetylcoumarin : Thioacetamide | 79 |
One-Pot Multicomponent Reactions
Three-Component Coupling
Recent protocols avoid isolating intermediates by combining coumarin precursors, α-haloketones, and thioureas in a single pot. For example:
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly reduces reaction times. A 2018 study demonstrated that irradiating α-bromoacetylcoumarin with thioacetamide in ethanol for 3–5 minutes achieves 82–90% yield, compared to 14–20 minutes under conventional heating.
Comparative Data:
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional Heating | 20 | 79 |
| Microwave Irradiation | 5 | 90 |
Catalytic and Green Chemistry Approaches
Deep Eutectic Solvents (DES)
Eco-friendly DES (e.g., choline chloride-urea mixtures) enhance reaction rates and yields. A 2021 study reported 85% yield for this compound using DES at 60°C for 30 minutes.
Heterogeneous Catalysis
Solid catalysts like MCM-41-LDH@APTES (a mesoporous silica-alumina composite) improve selectivity. These systems enable recyclability, with negligible loss in activity after five cycles.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Elemental analysis and LC-MS data align with theoretical values for C₁₃H₉NO₂S (MW: 243.28 g/mol).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Scaling the Hantzsch synthesis via flow chemistry reduces side reactions. Pilot-scale trials achieved 75% yield with a throughput of 1.2 kg/day.
Cost-Benefit Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 79 | 75 |
| Production Cost ($/kg) | 420 | 380 |
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Synthesis | High reproducibility | Requires toxic α-haloketones |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed |
| DES-Based | Eco-friendly, high yields | DES recovery challenges |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromenone structure can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and chromenone structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Based on the search results, the compound "3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one" and related compounds have several scientific research applications, particularly in the development of pharmaceuticals. Here's a detailed overview:
1. Acetylcholinesterase (AChE) Inhibitory Activity:
- Compounds containing a coumarin heterocyclic core coupled with thiazole exhibit acetylcholinesterase inhibitory activity .
- A series of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin were designed and synthesized, demonstrating promising inhibitory activity against Alzheimer’s disease .
- Compound 3i exhibited the strongest inhibitory activity, with an IC50 value of 2.7 µM .
- Molecular docking and molecular dynamics simulations have been employed to understand the binding interactions and stability of these compounds with AChE, suggesting potential therapeutic applications for Alzheimer’s disease .
2. Antimicrobial and Antifungal Activity:
- Thiazole derivatives have demonstrated antimicrobial activity against various strains, including MRSA, VISA, and VRSA .
- Certain 2,5-disubstituted thiazole derivatives have shown potent antimicrobial activity against clinically relevant isolates of MRSA .
- Several compounds were found to be equipotent with ketoconazole against Candida albicans and Candida glabrata, while some were also equipotent against Candida krusei and Candida parapsilosis .
- Certain 2,4-disubstituted thiazole derivatives have shown potency against B. subtilis and S. aureus .
- N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives exhibited good antibacterial activity against Enterococcus faecalis and S. aureus, and also showed activity against fungal strains C. albicans and C. krusei .
3. Synthesis and Characterization:
- Thiazolylcoumarin derivatives have been synthesized using molecular hybridization approaches .
- One-pot cyclisation reactions using thioacetamide or KSCN/ethanol can yield 3-(2-methyl-thiazol-4-yl)-2H-chromen-2-one .
- Various analytical techniques such as FTIR, NMR, LCMS, and elemental analyses are used to characterize these compounds .
4. Other potential applications
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, some derivatives of this compound have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The chromenone structure can also interact with various biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs of 3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one include:
Key Observations:
- Substituent Effects on Yield and Stability: The 4-methylthiazole derivative (target compound) has moderate yield (58%) compared to the bromophenyl analog (71%), likely due to steric and electronic factors during synthesis .
- Melting Points: The benzothiazole analog (207–208°C) has a higher melting point than the target compound (157–159°C), attributed to stronger π-π stacking from the planar benzothiazole moiety .
- In contrast, the 4-methyl group balances moderate hydrophobicity with target affinity .
Biological Activity
3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one, also known as WAY-299765, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromenone backbone substituted at the 3-position with a 4-methyl-1,3-thiazol-2-yl group, which contributes to its unique reactivity and biological profile.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₉N₁OS. The compound's structure is characterized by:
- A chromenone moiety that exhibits electrophilic properties.
- A thiazole ring that introduces nucleophilic sites.
These structural features are crucial for the compound's interactions with various biological targets.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities, including:
-
Anticancer Activity :
- Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, coumarin derivatives have been evaluated for their effects on human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) .
- In vitro assays have shown that certain thiazole-coumarin hybrids possess significant antiproliferative activity against these cancer cell lines.
-
Antimicrobial Activity :
- The compound has shown promising results in antimicrobial assays. For instance, studies involving thiazole derivatives have reported minimum inhibitory concentrations (MIC) indicating effective antibacterial properties against various strains .
- Compounds related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Acetylcholinesterase Inhibition :
Case Studies and Research Findings
Several studies highlight the biological activity of this compound or its analogs:
Anticancer Studies
A study synthesized various coumarin derivatives and tested their anticancer properties using MTT assays. Notably, one derivative exhibited significant antiproliferative effects via G2/M cell cycle arrest and apoptosis induction .
Antimicrobial Evaluation
In a comprehensive evaluation of thiazole-containing compounds, several derivatives were tested for their antimicrobial efficacy. The best-performing compounds showed MIC values ranging from 0.23 to 0.70 mg/mL against sensitive bacterial strains .
Comparative Analysis of Related Compounds
The following table compares this compound with other notable compounds exhibiting similar biological activities:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| 3-(1,3-Benzothiazol-2-yl)-chromone | Benzothiazole instead of thiazole | Exhibits strong antimicrobial activity |
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Notable for its antioxidant properties |
| 4-Methylcoumarin | Methyl substitution on coumarin | Known for its fluorescence properties |
These comparisons underscore the diversity within chromone derivatives and suggest that the unique thiazole substitution in this compound may confer distinct biological activities.
Q & A
Q. How to mitigate byproduct formation during multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
